2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate

描述

Chemical Identity and Nomenclature

2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate possesses a well-defined chemical identity that reflects its complex fluorinated structure. The compound is systematically identified by the Chemical Abstracts Service registry number 1087798-37-5, establishing its unique position within chemical databases. The molecular formula C9H6F5NO2 indicates the presence of nine carbon atoms, six hydrogen atoms, five fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 255.14 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for carbamate naming, where the trifluoroethyl group serves as the alcohol-derived portion and the difluorophenyl group represents the amine-derived component. Alternative synonyms documented in chemical databases include 2,2,2-trifluoroethyl 3,5-difluorophenylcarbamate, reflecting different approaches to systematically naming this bifunctional molecule.

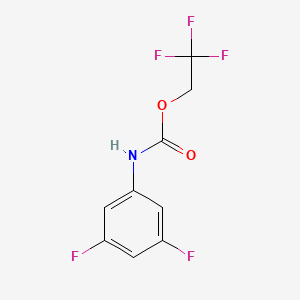

The structural representation reveals a carbamate functional group (-O-CO-NH-) linking two highly fluorinated moieties. The trifluoroethyl component contains three fluorine atoms attached to the terminal carbon of an ethyl chain, while the difluorophenyl group features two fluorine substituents positioned at the 3 and 5 positions of the benzene ring. This specific substitution pattern creates a molecule with distinct electronic and steric properties compared to other carbamate derivatives.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1087798-37-5 |

| Molecular Formula | C9H6F5NO2 |

| Molecular Weight | 255.14 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Standard International Chemical Identifier | InChI=1S/C9H6F5NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) |

| Simplified Molecular Input Line Entry System | C1=C(C=C(C=C1F)F)NC(=O)OCC(F)(F)F |

Historical Context in Fluorinated Carbamate Chemistry

The development of fluorinated carbamate compounds has evolved significantly since the initial discovery of carbamate biological activity in the nineteenth century. The historical foundation of carbamate chemistry traces back to European observations of West African tribal practices involving Calabar beans (Physostigma venenosum), which contained the naturally occurring carbamate physostigmine. This alkaloid was first isolated in pure form by Jobst and Hesse in 1864, marking the beginning of systematic carbamate research.

The progression toward fluorinated carbamate derivatives emerged from the broader development of organofluorine chemistry, which gained momentum throughout the twentieth century. The unique properties of carbon-fluorine bonds, including exceptional thermal and chemical stability due to bond energies around 480 kilojoules per mole, provided compelling reasons for incorporating fluorine into carbamate structures. The carbon-fluorine bond's distinctive characteristics, including its short length (approximately 1.4 Angstroms) and the high electronegativity of fluorine (3.98), create molecules with enhanced stability and altered reactivity patterns compared to their non-fluorinated counterparts.

The synthesis of fluorinated carbamates gained particular significance with the development of advanced fluorination methodologies. Recent research has demonstrated the feasibility of electrochemical fluorination techniques for producing carbamoyl fluorides from readily available oxamic acids using triethylamine trihydrofluoride as both a nucleophilic fluoride source and supporting electrolyte. These methodological advances have enabled the preparation of complex fluorinated carbamate structures with improved efficiency and selectivity.

The evolution of fluoroalkyl carbonate chemistry has also contributed to the development of fluorinated carbamates. Research conducted in collaboration between academic institutions and industrial partners has revealed that fluoroalkyl carbonates exhibit high reactivity for synthesizing pharmaceutical intermediates, including carbamate derivatives. This work has demonstrated that fluorinated carbonates can serve as environmentally friendly alternatives to traditional toxic reagents while maintaining synthetic efficiency.

Significance in Organofluorine Research

This compound occupies a significant position within organofluorine research due to its multiple fluorine substituents and their effects on molecular properties. The compound exemplifies the principles of organofluorine chemistry, where fluorine incorporation fundamentally alters physical and chemical characteristics compared to non-fluorinated analogs.

The strategic placement of fluorine atoms in this molecule demonstrates several key principles of organofluorine design. The trifluoromethyl group (-CF3) attached to the ethyl chain creates a strongly electron-withdrawing environment that influences the reactivity of the adjacent carbamate functionality. Similarly, the difluorophenyl group modifies the electronic properties of the aromatic system, potentially affecting binding interactions and metabolic stability.

Research into fluoroalkyl carbonate reactivity has provided insights into the behavior of related fluorinated carbamate compounds. Systematic investigations comparing various fluoroalkyl carbonates with different degrees of fluorination have revealed that the electrophilicity of carbonyl groups correlates directly with the electron-withdrawing nature of the fluoroalkyl substituents. This relationship extends to carbamate systems, where fluorinated alkyl groups enhance the electrophilic character of the carbonyl carbon, potentially increasing reactivity toward nucleophilic attack.

The significance of this compound in organofluorine research extends to its potential applications in pharmaceutical chemistry. The incorporation of fluorine into organic molecules increases the probability of successful drug development by approximately tenfold, primarily due to enhanced metabolic stability and altered physicochemical properties. Carbamate functional groups are integral components of numerous approved pharmaceutical agents, and the addition of fluorine substituents may further enhance their therapeutic potential.

Table 2: Comparative Analysis of Fluorinated versus Non-fluorinated Carbamate Properties

| Property | Non-fluorinated Carbamates | Fluorinated Carbamates |

|---|---|---|

| Carbon-heteroatom bond strength | ~320 kJ/mol (C-Cl) | ~480 kJ/mol (C-F) |

| Electronegativity influence | Moderate | High (3.98 for fluorine) |

| Thermal stability | Standard | Enhanced |

| Chemical stability | Standard | Enhanced |

| Metabolic stability | Variable | Generally increased |

| Lipophilicity | Variable | Often reduced |

| Pharmaceutical relevance | Established | Increasingly important |

Advanced synthetic methodologies for fluorinated compounds have demonstrated the practical feasibility of producing complex fluorinated carbamates. Flow electrochemistry techniques have achieved space-time yields of 60 grams per hour for carbamoyl fluoride synthesis, indicating the scalability of fluorinated carbamate production. These developments support the continued investigation of compounds like this compound for various research applications.

The compound's structure also reflects broader trends in organofluorine chemistry toward developing molecules with precise fluorine substitution patterns. The specific positioning of fluorine atoms at the 3 and 5 positions of the phenyl ring, combined with the trifluoroethyl ester group, creates a molecule with potentially unique binding properties and reactivity patterns. This level of structural control represents the sophistication achieved in modern organofluorine synthesis and design.

属性

IUPAC Name |

2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-5-1-6(11)3-7(2-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJZYQJNWQBTQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217438 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087798-37-5 | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2,2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate is a synthetic compound that belongs to the class of carbamates. This compound has garnered attention due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. The presence of trifluoroethyl and difluorophenyl groups enhances its chemical stability and biological efficacy. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- C = Carbon

- H = Hydrogen

- F = Fluorine

- N = Nitrogen

- O = Oxygen

Biological Activity Overview

The biological activity of this compound includes antifungal properties and potential applications in pest control. The incorporation of fluorine atoms is known to enhance lipophilicity and metabolic stability, which can lead to improved bioactivity.

Antifungal Activity

Recent studies have demonstrated that carbamate derivatives exhibit varying degrees of antifungal activity. For instance, a study reported that certain N-aryl carbamates showed significant antifungal effects against various fungal strains. The incorporation of trifluoromethyl groups was found to enhance these activities due to increased hydrophobic interactions with fungal membranes .

Study 1: Antifungal Efficacy

A series of carbamate derivatives were synthesized and evaluated for their antifungal properties. Among these, this compound was noted for its potent activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Fluconazole) | 16 |

This study highlights the compound's potential as an effective antifungal agent .

The mechanism underlying the antifungal activity was investigated through in vitro assays. The compound was found to disrupt fungal cell membrane integrity and inhibit key enzymes involved in cell wall synthesis. This dual mechanism contributes significantly to its efficacy against resistant fungal strains .

Comparative Analysis with Other Compounds

To further understand the biological activity of this compound, a comparison with other known carbamate compounds was conducted:

| Compound Name | Antifungal Activity (MIC µg/mL) | Notable Features |

|---|---|---|

| 2,2-Dichloroethyl N-(4-chlorophenyl)carbamate | 64 | Moderate activity |

| 2,2-Trifluoroethyl N-(3,5-difluorophenyl)carbamate | 32 | High lipophilicity |

| Ethyl N-(3-nitrophenyl)carbamate | 128 | Lower efficacy |

This table illustrates that the trifluoroethyl substitution significantly enhances the antifungal potency compared to other derivatives .

科学研究应用

Medicinal Chemistry

The compound's structure includes a carbamate functional group, which is significant in drug design. Carbamates are known for their roles as prodrugs and active pharmaceutical ingredients. Research indicates that compounds with similar structures can exhibit interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

Case Study: Anticancer Activity

A study investigated the potential of carbamate derivatives in targeting cancer cells. The results showed that modifications to the carbamate structure could enhance selectivity towards specific cancer types. This suggests that 2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate may be explored further for its anticancer properties due to its unique trifluoroethyl group and difluorophenyl substitution pattern .

Agrochemicals

The compound may also find applications in agriculture as a pesticide or herbicide. Its unique chemical structure can confer specific properties beneficial for targeting pests while minimizing toxicity to non-target organisms.

Case Study: Pesticidal Efficacy

Research on similar carbamate compounds has demonstrated their effectiveness against a range of agricultural pests. The trifluoroethyl moiety may enhance the compound's lipophilicity, improving its ability to penetrate pest exoskeletons and increasing efficacy .

相似化合物的比较

Structural and Physicochemical Properties

The compound’s key analogs differ in substituent positions and halogens (F vs. Cl), influencing electronic, steric, and solubility profiles:

Key Observations :

- Fluorine vs.

- Substituent Position : The 2,5-difluorophenyl isomer () may exhibit steric hindrance or altered binding interactions compared to the 3,5-difluoro configuration.

常见问题

Basic Research Questions

Q. What is the optimal synthetic route for 2,2,2-trifluoroethyl N-(3,5-difluorophenyl)carbamate, and what critical reaction conditions should be prioritized?

- Methodological Answer : The compound is synthesized via carbamate formation by reacting 3,5-difluoroaniline with 2,2,2-trifluoroethyl chloroformate in dichloromethane under basic conditions (e.g., NaHCO₃). Key parameters include maintaining anhydrous conditions, controlled temperature (0–5°C), and stoichiometric equivalence. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires monitoring by TLC and confirming purity via HPLC (>95%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this carbamate derivative?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃ groups).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : For solid-state conformation analysis (e.g., dihedral angles between fluorophenyl and carbamate groups) .

Q. How can researchers mitigate side reactions during synthesis, such as hydrolysis of the carbamate group?

- Methodological Answer : Use aprotic solvents (e.g., DCM, THF) and avoid moisture by employing inert atmospheres (N₂/Ar). Add bases like triethylamine to neutralize HCl byproducts. Monitor reaction progress via in-situ FTIR to detect carbonyl (C=O) stretching (~1700 cm⁻¹) and minimize exposure to aqueous workup .

Advanced Research Questions

Q. What computational strategies are effective in predicting substituent effects on the reactivity of fluorinated carbamates?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of CF₃ and F groups on electrophilicity. Transition state analysis reveals stabilization via π-backbonding between fluorine and carbonyl groups. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by pre-screening reaction pathways .

Q. How can factorial design experiments resolve contradictions in reported reaction yields for this compound?

- Methodological Answer : Apply a 2³ factorial design to test variables: temperature (25°C vs. 40°C), catalyst (DMAP vs. no catalyst), and solvent (DCM vs. THF). Use ANOVA to identify significant factors (e.g., solvent polarity impacts nucleophilicity of 3,5-difluoroaniline). Response surface methodology (RSM) optimizes interactions between variables .

Q. What mechanistic insights explain the role of fluorine substituents in stabilizing carbamate derivatives under acidic conditions?

- Methodological Answer : Fluorine’s electronegativity reduces electron density on the carbamate carbonyl, decreasing susceptibility to acid-catalyzed hydrolysis. Solid-state NMR and X-ray data show intermolecular F···H interactions that enhance crystal packing stability. Accelerated stability studies (40°C/75% RH) correlate fluorine content with shelf-life extension .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。